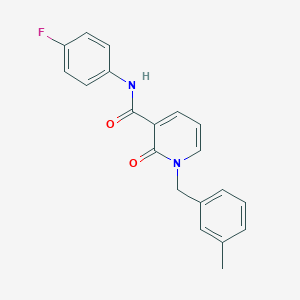

N-(4-fluorophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

説明

N-(4-fluorophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 2-oxo-1,2-dihydropyridine core substituted with a 4-fluorophenyl carboxamide group and a 3-methylbenzyl moiety at the N1 position. The 4-fluorophenyl and benzyl substituents are critical for modulating solubility, binding affinity, and selectivity.

特性

IUPAC Name |

N-(4-fluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O2/c1-14-4-2-5-15(12-14)13-23-11-3-6-18(20(23)25)19(24)22-17-9-7-16(21)8-10-17/h2-12H,13H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTHQOSOBCWKSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

Attachment of the Methylbenzyl Group: The methylbenzyl group can be attached through a Friedel-Crafts alkylation reaction, where a benzyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst.

Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid or its derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

化学反応の分析

Types of Reactions

N-(4-fluorophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carboxamide group.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

科学的研究の応用

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 321.35 g/mol. It features a dihydropyridine core which is significant in various pharmacological activities. The presence of the fluorine atom contributes to the compound's lipophilicity and biological activity.

Biological Activities

N-(4-fluorophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibits several biological activities:

- Antimicrobial Activity : Research indicates that similar dihydropyridine derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents.

- Anticancer Properties : Compounds with a dihydropyridine structure have shown promise in cancer treatment by inducing apoptosis in cancer cells. Studies suggest that modifications like those seen in N-(4-fluorophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide could enhance these effects.

- Cardiovascular Effects : Dihydropyridines are well-known calcium channel blockers. This compound may exhibit similar properties, influencing cardiovascular health by regulating blood pressure and heart rate.

Case Studies and Research Findings

Several studies have documented the applications and effects of similar compounds:

- Anticancer Activity : A study published in Medicinal Chemistry examined a series of dihydropyridine derivatives and found that modifications at the 4-position significantly enhanced their cytotoxicity against various cancer cell lines .

- Antimicrobial Screening : Research published in Pharmaceutical Biology highlighted the antimicrobial efficacy of dihydropyridine derivatives against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

- Cardiovascular Studies : A pharmacological study indicated that compounds structurally similar to N-(4-fluorophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide effectively reduced blood pressure in hypertensive models, showcasing their potential as antihypertensive agents .

作用機序

The mechanism of action of N-(4-fluorophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

Receptor Interaction: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound shares a 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold with several pharmacologically active analogs. Below is a detailed comparison based on structural features, biological targets, and efficacy data.

Table 1: Structural and Functional Comparison

Table 2: Pharmacological and Selectivity Data

Key Structural-Activity Relationship (SAR) Insights

Core Modifications : The 2-oxo-1,2-dihydropyridine scaffold is essential for binding to kinase ATP pockets. Substitutions at N1 (e.g., benzyl groups) influence steric interactions and selectivity .

Carboxamide Substituents: The 4-fluorophenyl group enhances metabolic stability and binding affinity in kinase inhibitors like BMS-777603. Ethoxy or amino-chloropyridinyl extensions (as in BMS-777607) improve potency against Met kinase .

2-Chloro-6-fluorobenzyl (): Introduces steric and electronic effects, possibly altering target engagement. 4-Fluorophenylmethyl (): Common in cannabinoid receptor ligands, suggesting scaffold versatility .

生物活性

N-(4-fluorophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis

The synthesis of N-(4-fluorophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction may involve a mixture of substituted phenyl derivatives and dihydropyridine intermediates, followed by purification methods such as recrystallization or chromatography to yield the final product.

Antiviral Activity

Research has indicated that derivatives of similar dihydropyridine compounds exhibit antiviral properties. For example, studies on related compounds have shown inhibitory effects on HIV-1 integrase (IN), a critical enzyme in the viral life cycle. In vitro assays demonstrated that certain derivatives could inhibit strand transfer reactions, although specific activity for N-(4-fluorophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has not been extensively documented in current literature .

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. For instance, related compounds have been studied for their ability to inhibit bacterial DNA ligases, which may indicate a broader spectrum of biological activity against microbial targets . The selectivity and potency in inhibiting these enzymes can be crucial for developing antibacterial agents.

Study 1: HIV Integrase Inhibition

In a study focused on similar compounds, derivatives were synthesized and tested for their ability to inhibit HIV integrase. The most active compound showed an IC50 value of 0.65 µM, indicating significant inhibitory potential. However, it was noted that these compounds did not demonstrate effective antiviral activity below cytotoxic concentrations in cell culture assays .

Study 2: Antibacterial Potential

Another investigation into arylamino compounds revealed specific inhibition of eubacterial DNA ligase. Compounds with similar structural features to N-(4-fluorophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide displayed selective antibacterial activity, suggesting that further exploration into this compound could yield valuable insights into its antimicrobial properties .

The biological activity of N-(4-fluorophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is likely mediated through multiple mechanisms:

- Enzyme Inhibition : By binding to active sites or allosteric sites on target enzymes such as integrases or ligases.

- Structural Interactions : The presence of fluorine and other substituents may enhance binding affinity and specificity towards biological targets.

Research Findings Summary

Q & A

Q. What are the key synthetic routes for N-(4-fluorophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

The synthesis typically involves a multi-step approach:

- Core Formation : Cyclization of precursors (e.g., dihydropyridine derivatives) using reagents like POCl₃ or PPA under controlled temperatures (80–120°C) .

- Substitution Reactions : Introduction of the 4-fluorophenyl and 3-methylbenzyl groups via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura with Pd catalysts) .

- Final Carboxamide Formation : Activation of the carboxylic acid intermediate (e.g., using EDCI/HOBt) followed by reaction with the appropriate amine .

Key Table : Common Reaction Conditions

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Cyclization | POCl₃, 110°C, 12h | 60–75% |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 50–65% |

| Amidation | EDCI, HOBt, DIPEA, RT | 70–85% |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm; dihydropyridine carbonyl at δ 165–170 ppm) .

- HPLC-MS : Purity assessment (>95%) and molecular ion verification (e.g., [M+H]⁺ at m/z 409.1) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing effects .

Q. What is the role of fluorine and methyl substituents in modulating the compound’s physicochemical properties?

- Fluorine : Enhances electronegativity, improving membrane permeability and metabolic stability via reduced CYP450 interactions .

- 3-Methylbenzyl : Increases lipophilicity (logP ~3.2), influencing binding affinity to hydrophobic enzyme pockets .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro enzyme assays and cell-based models be resolved?

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays .

- Solubility Checks : Use dynamic light scattering (DLS) to rule out aggregation artifacts in cell-based studies .

- Metabolite Profiling : LC-MS/MS to detect intracellular degradation products that may alter activity .

Q. What computational strategies predict the compound’s reactivity and binding modes?

- Density Functional Theory (DFT) : Models electronic effects of fluorine on carboxamide resonance (e.g., charge distribution at C=O) .

- Molecular Dynamics (MD) : Simulates interactions with target proteins (e.g., kinase ATP-binding pockets) over 100-ns trajectories .

- Free Energy Perturbation (FEP) : Quantifies substituent effects (e.g., methyl vs. ethyl) on binding affinity .

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst Screening : Test Pd/C, Pd(OAc)₂, or XPhos-Pd-G3 for coupling efficiency .

- Solvent Optimization : Compare DMF, THF, and toluene for solubility and byproduct formation .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12h to 2h) while maintaining yield .

Key Table : Catalyst Performance Comparison

| Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF/H₂O | 65 | 95 |

| XPhos-Pd-G3 | Toluene | 78 | 97 |

| Pd/C | EtOH | 55 | 90 |

Q. How should researchers address conflicting spectral data (e.g., NMR vs. XRD)?

- 2D NMR Techniques : NOESY or HSQC to resolve overlapping signals in crowded aromatic regions .

- Isotopic Labeling : ¹⁵N/¹³C labeling for unambiguous assignment of carboxamide and dihydropyridine moieties .

- Synchrotron XRD : High-resolution crystallography to resolve tautomerism or disorder .

Q. What experimental design principles apply to structure-activity relationship (SAR) studies?

- Analog Synthesis : Prioritize substituents at the 4-fluorophenyl (e.g., Cl, OMe) and 3-methylbenzyl (e.g., CF₃, Et) positions .

- Biological Testing : Use dose-response curves (IC₅₀/EC₅₀) in enzyme assays and cytotoxicity models .

- Data Analysis : Multivariate regression to correlate logP, polar surface area, and bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。